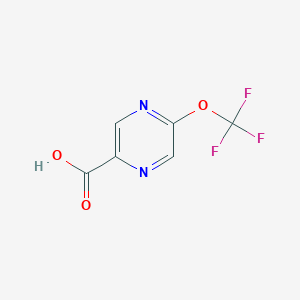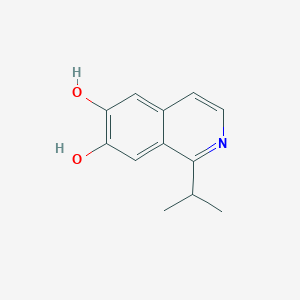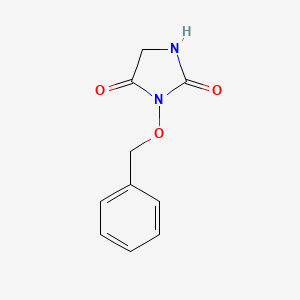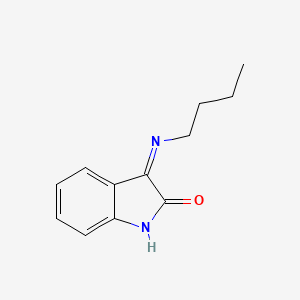
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with a carboxylic acid functional group at the 2-position
Vorbereitungsmethoden
The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be achieved through several methods. One efficient and scalable method involves the synthesis of 2-chloro-5-trifluoromethoxypyrazine, which can then be converted to the desired carboxylic acid derivative. This process typically involves the use of reagents such as antimony trifluoride for fluorination and various coupling reactions like Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions .
Analyse Chemischer Reaktionen
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Substitution Reactions: The trifluoromethoxy group can be substituted under appropriate conditions, often involving nucleophilic substitution reactions.
Coupling Reactions: The compound is particularly useful in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Materials Science: Its incorporation into polymers and other materials can enhance properties like thermal stability and hydrophobicity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the electron-withdrawing properties of the trifluoromethoxy group. This group can affect the compound’s binding affinity and specificity towards various biological targets .
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be compared with other trifluoromethoxy-substituted pyrazines and carboxylic acids:
5-(Trifluoromethoxy)pyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid: Contains a phenoxy group, which can further influence its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical transformations.
Eigenschaften
Molekularformel |
C6H3F3N2O3 |
|---|---|
Molekulargewicht |
208.09 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) |
InChI-Schlüssel |
SAMYYVBUSOPZTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)


![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)



![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)




